molecular formula C8H14O2 B2966171 (6-Oxabicyclo[3.2.1]octan-5-yl)methanol CAS No. 2172067-25-1

(6-Oxabicyclo[3.2.1]octan-5-yl)methanol

Cat. No. B2966171
CAS RN: 2172067-25-1
M. Wt: 142.198
InChI Key: XOOIPGRRZANRRR-UHFFFAOYSA-N
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Description

“(6-Oxabicyclo[3.2.1]octan-5-yl)methanol” is a chemical compound with the IUPAC name (1S,5R)-6-oxabicyclo[3.2.1]octan-5-yl)methanol . It has a molecular weight of 142.2 . The compound is typically stored at 4°C and is in liquid form .


Molecular Structure Analysis

The InChI code for “(6-Oxabicyclo[3.2.1]octan-5-yl)methanol” is 1S/C8H14O2/c9-6-8-3-1-2-7(4-8)5-10-8/h7,9H,1-6H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“(6-Oxabicyclo[3.2.1]octan-5-yl)methanol” is a liquid at room temperature . It has a molecular weight of 142.2 . The compound is typically stored at 4°C .

Scientific Research Applications

Acid Catalysis and Synthetic Applications

  • Acid Catalysed Methanolysis : The selective methanolysis of certain bicyclic dione systems is primarily governed by steric hindrance, highlighting the synthetic versatility of bicyclic compounds in producing piperidinecarboxylate systems (Verbist et al., 2004).

Novel Synthetic Pathways

  • Synthesis of 2-Alkoxy-3-hydroxytropones : Demonstrating the conversion of dialkoxy-8-oxabicyclo[3.2.1]oct-6-en-3-ones to oxabicyclic compounds and further to alkoxy-hydroxytropones, providing a pathway to synthesize complex bicyclic structures (Zinser et al., 2004).

Stereoselective Ring Expansion

  • Chiral-Bridged Azepanes : The stereoselective ring expansion of 2-azanorbornan-3-yl methanols to novel 2-azabicyclo[3.2.1]octane systems showcases the importance of bicyclic compounds in accessing new chiral frameworks (Wojaczyńska et al., 2012).

Asymmetric Synthesis

  • Carbohydrate-Templated Asymmetric Synthesis : Employing bicyclo[2.2.2]oct-5-en-2-ones in the synthesis of chiral molecules via carbohydrate-templated Diels-Alder reactions, indicating the role of bicyclic compounds in enantioselective synthesis (Luo et al., 2008).

High-Pressure Solvate Crystallization

  • Pressure-Induced Crystallization : The formation of solvate structures from 1,4-diazabicyclo[2.2.2]octane perchlorate under high pressure in methanol solution, illustrating the effect of pressure on the solvate formation of bicyclic compounds (Anioła et al., 2014).

Nanoparticle Synthesis

  • Zn Nanoparticles : The use of a hetero-bicyclic compound as a reducing and stabilizing agent for the synthesis of zinc nanoparticles, highlighting the application of bicyclic compounds in material science (Pushpanathan & Kumar, 2014).

Safety and Hazards

The safety information for “(6-Oxabicyclo[3.2.1]octan-5-yl)methanol” indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H227, H315, H319, and H335 . Precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

properties

IUPAC Name

6-oxabicyclo[3.2.1]octan-5-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c9-6-8-3-1-2-7(4-8)5-10-8/h7,9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOOIPGRRZANRRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)(OC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Oxabicyclo[3.2.1]octan-5-yl)methanol

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